Product packaging for 2-Bromo-1-indanone(Cat. No.:CAS No. 1775-27-5)

2-Bromo-1-indanone

Cat. No.: B167726
CAS No.: 1775-27-5
M. Wt: 211.05 g/mol
InChI Key: UXVCSPSWUNMPMT-UHFFFAOYSA-N
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Description

Significance of Indanone Scaffolds in Chemical Synthesis

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a privileged motif in medicinal chemistry and materials science. nbinno.comrsc.org Natural and synthetic compounds containing the indanone core exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgnih.gov Arylidene indanones, for instance, have been investigated as inhibitors of enzymes like cholinesterases for potential use in treating Alzheimer's disease, as well as agents that disrupt tubulin assembly in cancer cells. researchgate.netrsc.orgresearchgate.net The rigid, planar structure of the indanone system provides a valuable template for the design of new therapeutic agents and functional materials. nbinno.comrsc.org

The versatility of the 1-indanone (B140024) core allows for a multitude of chemical modifications, making it a key building block in the synthesis of complex molecules. nbinno.comrsc.orgbeilstein-journals.org Its applications extend beyond pharmaceuticals to areas like organic light-emitting diodes (OLEDs) and fluorescent dyes. rsc.org

Role of Halogenated Ketones in Advanced Organic Reactions

Halogenated ketones, particularly α-haloketones like 2-bromo-1-indanone, are highly valuable reagents in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.netmdpi.com This dual reactivity allows them to participate in a wide array of reactions to form diverse and complex molecular architectures. wikipedia.orgresearchgate.net

α-Haloketones are potent alkylating agents and are key precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. researchgate.netwikipedia.org They readily react with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the presence of the halogen facilitates reactions like the Favorskii rearrangement and reductive dehalogenation, which can generate unique molecular structures. wikipedia.orgwikipedia.org The ability to introduce a halogen atom alpha to a ketone group provides a strategic handle for further functionalization, making α-haloketones indispensable tools for synthetic chemists. mdpi.com

Overview of this compound as a Multifunctional Synthetic Intermediate

This compound combines the advantageous structural features of the indanone scaffold with the versatile reactivity of an α-haloketone. This makes it a highly effective and multifunctional intermediate in the synthesis of a variety of organic compounds. chemicalbook.comguidechem.com

It can be prepared through the bromination of 1-indanone. chemicalbook.com For example, the synthesis of 2-bromo-4-chloro-1-indanone is achieved through the bromination of 4-chloro-1-indanone (B82819). researchgate.net This intermediate is particularly useful in creating carbon-carbon bonds. For instance, it undergoes Darzens-type condensation with benzaldehyde (B42025) to produce trans-2-benzal-1-indanone epoxide. chemicalbook.com

The reactivity of this compound also extends to enzymatic reactions, where it can be used as a substrate to study the specificity of enzymes like β-keto ester reductases. chemicalbook.com Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of more complex indanone derivatives and other polycyclic structures. guidechem.com The strategic placement of the bromine atom allows for selective modifications, providing access to a wide range of compounds with potential applications in pharmaceuticals and materials science. guidechem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B167726 2-Bromo-1-indanone CAS No. 1775-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCSPSWUNMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938935
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-27-5
Record name 2-Bromo-1-indanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
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Record name 2-Bromo-1-indanone
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Advanced Synthetic Methodologies for 2 Bromo 1 Indanone and Its Derivatives

Direct Bromination Approaches

Direct bromination of a pre-existing indanone core represents a straightforward and common strategy for the synthesis of 2-bromo-1-indanone and its analogs. This approach can be achieved through classical bromination reactions or by utilizing photochemical methods to induce bromination.

Bromination of 1-Indanone (B140024) Substrates

The direct bromination of 1-indanone and its substituted derivatives can be accomplished using various brominating agents and reaction conditions. The regioselectivity of the bromination, either on the aromatic ring or at the α-position to the carbonyl group, is highly dependent on the chosen conditions and the nature of the substituents on the indanone skeleton.

For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature leads exclusively to the formation of the corresponding 2,4-dibromo compound in a high yield of 95%. In contrast, when the same substrate is treated with bromine in the presence of a base such as potassium hydroxide (B78521), potassium carbonate, or cesium carbonate at approximately 0°C, the reaction yields the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one, in yields up to 81%. nih.gov Similarly, 5,6-difluoroindan-1-one and the parent 1-indanone undergo α-monobromination in acetic acid, while α,α-dibromination is observed under basic conditions with potassium hydroxide at room temperature. nih.gov

The bromination of 4-chloro-1-indanone (B82819) has also been investigated under various conditions, consistently resulting in substitution on the cyclopentanone (B42830) ring to produce mono- and dibromo derivatives. researchgate.net

SubstrateBrominating Agent/ConditionsProduct(s)Yield (%)
5,6-Dimethoxyindan-1-oneBr₂ in Acetic Acid, Room Temperature2,4-Dibromo-5,6-dimethoxyindan-1-one95
5,6-Dimethoxyindan-1-oneBr₂ with KOH, K₂CO₃, or Cs₂CO₃, ~0°C4-Bromo-5,6-dimethoxyindan-1-oneup to 81
5,6-Difluoroindan-1-oneBr₂ in Acetic Acid, Room Temperature2-Bromo-5,6-difluoroindan-1-oneNot specified
5,6-Difluoroindan-1-oneBr₂ with KOH, Room Temperature2,2-Dibromo-5,6-difluoroindan-1-oneNot specified
1-IndanoneBr₂ in Acetic Acid, Room TemperatureThis compoundNot specified
1-IndanoneBr₂ with KOH, Room Temperature2,2-Dibromo-1-indanone (B189658)Not specified
4-Chloro-1-indanoneVarious bromination conditions2-Bromo-4-chloro-1-indanone and 2,2-Dibromo-4-chloro-1-indanoneNot specified
Table 1: Direct Bromination of 1-Indanone Substrates.

Photochemical Bromination of Indan-1-one Derivatives

Photochemical methods offer an alternative pathway for the bromination of indan-1-one derivatives, often leading to different product distributions compared to thermal methods. The use of light irradiation can generate bromine radicals, which can participate in substitution reactions.

A study on the photobromination of 1-indanone using bromine in carbon tetrachloride with irradiation from a 150 W projector lamp at room temperature revealed a complex mixture of products after 60 minutes. tubitak.gov.tr From this mixture, 2,2-dibromoindan-1-one was isolated in a 15% yield. tubitak.gov.tr The other identified products included 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, and 2,2-dibromoindan-1,3-dione. tubitak.gov.tr

The photochemical bromination of substituted indanones has also been explored. For example, the bromination of 2-methyl indanone under similar photochemical conditions yielded a mixture of tribromo, dibromo, and monobromo compounds in high yields. tubitak.gov.tr Specifically, the reaction of 2-methyl indanone with four equivalents of bromine afforded 2,3,3-tribromo-2-methylindan-1-one (53% yield), 2,3-dibromo-2-methyl-1H-inden-1-one (20% yield), and 2-bromo-2-methyl-1,3-indandione (20% yield). tubitak.gov.tr The addition of bromine to 3-methyl indanone in carbon tetrachloride under a nitrogen atmosphere resulted in the formation of 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-one. tubitak.gov.tr

SubstrateReagents and ConditionsProduct(s)Yield (%)
Indan-1-oneBr₂ (4 equiv.), CCl₄, 150 W lamp, Room Temperature, 60 min2,2-Dibromoindan-1-one15
2,3-Dibromo-inden-1-oneNot specified
trans-2,3-Dibromoindan-1-oneNot specified
2,2-Dibromoindan-1,3-dioneNot specified
2-Methyl indanoneBr₂ (4 equiv.), CCl₄, 150 W lamp, Room Temperature2,3,3-Tribromo-2-methylindan-1-one53
2,3-Dibromo-2-methyl-1H-inden-1-one20
2-Bromo-2-methyl-1,3-indandione20
3-Methyl indanoneBr₂, CCl₄, N₂ atmosphere2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one and 2-Bromo-3-bromomethyl-1H-inden-1-oneNot specified
Table 2: Photochemical Bromination of Indan-1-one Derivatives.

Cyclization Reactions and Annulation Strategies

The construction of the bromo-indanone skeleton through cyclization reactions is a powerful and versatile approach. These methods involve the formation of the five-membered ring of the indanone system from acyclic precursors, with the bromine atom being introduced either before or after the cyclization step.

Intramolecular Friedel-Crafts Reactions for Indanone Core Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a cornerstone in the synthesis of 1-indanones. nih.gov This reaction typically employs a strong acid catalyst to promote the electrophilic aromatic substitution that leads to ring closure.

A variety of catalysts can be employed for this transformation. For instance, the cyclization of 3-arylpropionic acids can be catalyzed by terbium(III) triflate (Tb(OTf)₃) at 250°C, affording substituted 1-indanones in yields up to 74%. nih.gov This method is effective even for deactivated aromatic rings containing halogen atoms. nih.gov Non-conventional energy sources such as microwaves and high-intensity ultrasound have also been successfully applied to the intramolecular Friedel-Crafts acylation, offering more environmentally friendly alternatives. nih.gov

In a specific example, a series of 3-phenylpropanamides were cyclized to 1-indanone using the Brønsted superacid triflic acid (CF₃SO₃H). The reactivity of the amide was found to be dependent on the N-substituent, with N-(2,4-dinitrophenyl)-3-phenylpropanamide giving a 96% yield of 1-indanone. nih.gov

PrecursorCatalyst/ReagentsConditionsProductYield (%)
3-Arylpropionic acidsTb(OTf)₃250°CSubstituted 1-indanonesup to 74
3-Phenylpropionic acid chlorideAluminum chlorideBenzene (B151609)1-Indanone90
N-(2,4-Dinitrophenyl)-3-phenylpropanamideTriflic acidNot specified1-Indanone96
N-(4-Nitrophenyl)-3-phenylpropanamideTriflic acid50°C1-Indanone90
Table 3: Intramolecular Friedel-Crafts Reactions for Indanone Core Synthesis.

Cyclization of 3-(2-Bromophenyl)propionic Acid Precursors

A direct and efficient route to 4-bromo-1-indanone (B57769) involves the intramolecular cyclization of 3-(2-bromophenyl)propionic acid. This method places the bromine atom at a specific position on the aromatic ring of the indanone product.

In a representative procedure, 3-(2-bromophenyl)propanoic acid is first converted to its acid chloride by refluxing with thionyl chloride in 1,2-dichloroethane. chemicalbook.com The resulting acid chloride is then cyclized using anhydrous aluminum chloride in dichloromethane (B109758) at a temperature below 27°C. This two-step, one-pot process affords 4-bromo-1-indanone in an 86% yield. chemicalbook.com

Alternatively, the cyclization of 3-(2-bromophenyl)propionic acid can be achieved using trifluoromethanesulfonic acid in dichloromethane at 80°C in a sealed tube, providing another effective method for the synthesis of 4-bromo-1-indanone. chemicalbook.com Another approach involves the cyclization of 3-(2-bromophenyl)propionic acid at a very low temperature of -100°C in the presence of n-butyllithium, which results in the formation of unsubstituted 1-indanone in 76% yield, demonstrating a debrominative cyclization. nih.gov

PrecursorReagents and ConditionsProductYield (%)
3-(2-Bromophenyl)propanoic acid1. Thionyl chloride, 1,2-dichloroethane, reflux; 2. Aluminum chloride, dichloromethane, <27°C4-Bromo-1-indanone86
3-(2-Bromophenyl)propionic acidTrifluoromethanesulfonic acid, dichloromethane, 80°C (sealed tube)4-Bromo-1-indanoneNot specified
3-(2-Bromophenyl)propionic acidn-BuLi, -100°C1-Indanone76
Table 4: Cyclization of 3-(2-Bromophenyl)propionic Acid Precursors.

Nazarov Cyclization in the Preparation of Substituted Bromo-Indanones

The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, provides a powerful method for the synthesis of cyclopentenones, including substituted indanones. This reaction is typically catalyzed by Brønsted or Lewis acids.

An example of this strategy is the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone. The precursor, a chalcone (B49325) derivative (1-(6-methoxyphenyl)-3-phenylprop-2-en-1-one), undergoes a Nazarov cyclization in the presence of trifluoroacetic acid to yield 6-methoxy-3-phenyl-1-indanone in 88% yield. nih.gov Subsequent bromination of this intermediate with bromine in diethyl ether affords the target compound, 2-bromo-6-methoxy-3-phenyl-1-indanone. nih.gov

The Nazarov cyclization can also be promoted by microwave irradiation, which can significantly shorten reaction times. preprints.org For instance, the conversion of chalcones to indanones in neat trifluoroacetic acid can be achieved at 120°C in 20 minutes under microwave heating. preprints.org

PrecursorReagents and ConditionsIntermediate/ProductYield (%)
Chalcone (1-(6-methoxyphenyl)-3-phenylprop-2-en-1-one)Trifluoroacetic acid6-Methoxy-3-phenyl-1-indanone88
6-Methoxy-3-phenyl-1-indanoneBromine, Diethyl ether2-Bromo-6-methoxy-3-phenyl-1-indanoneNot specified
ChalconesTrifluoroacetic acid, Microwave (100 W), 120°CIndanonesNot specified
Table 5: Nazarov Cyclization in the Preparation of Substituted Bromo-Indanones.

Palladium-Catalyzed Carbonylative Cyclization for Indanone Formation

Palladium-catalyzed carbonylative cyclization represents a powerful tool for the synthesis of indanones from unsaturated aryl halides. This methodology involves the intramolecular cyclization of an aryl palladium species with a pendant olefin, followed by the insertion of carbon monoxide.

The general mechanism for this transformation begins with the oxidative addition of an unsaturated aryl iodide or bromide to a palladium(0) catalyst. This is followed by the coordination and insertion of carbon monoxide to form an acylpalladium intermediate. Subsequent intramolecular acylpalladation of the neighboring carbon-carbon double bond leads to a cyclized palladium enolate. Finally, protonation of this enolate yields the indanone product. d-nb.info

Key parameters for a successful cyclization include the choice of palladium catalyst, ligands, and reaction conditions. For instance, good to excellent yields of indanones have been achieved using 10 mol % of Pd(OAc)₂, 2 equivalents of pyridine, 1 equivalent of n-Bu₄NCl, under 1 atmosphere of CO at 100 °C in DMF. d-nb.info This method is particularly effective for substrates containing a terminal olefin. d-nb.info While this provides a general route to the indanone core, specific applications to the direct synthesis of this compound from a pre-brominated precursor via this method are less commonly reported, as the focus is often on the formation of the indanone ring itself.

A one-pot synthesis of multisubstituted 1-indanones has been developed via a palladium-catalyzed Heck-aldol cascade reaction of 2-bromobenzaldehydes with n-butyl vinyl ether in ethylene (B1197577) glycol. liv.ac.uk This approach, while not directly producing a 2-bromo derivative, showcases the utility of palladium catalysis in constructing the indanone framework in a single step.

Catalyst SystemSubstrate TypeProductKey ConditionsReference
Pd(OAc)₂ / Pyridine / n-Bu₄NClUnsaturated aryl iodides/bromidesIndanones1 atm CO, 100 °C, DMF d-nb.info
Pd(OAc)₂ / dppp2-Bromobenzaldehydes / n-butyl vinyl ether3-Hydroxy-1-indanonesEthylene glycol, acid hydrolysis liv.ac.uk

Rhodium(I)-Catalyzed Carbonylative Cyclization of Alkynes with Bromo-Arylboronic Acids

Rhodium(I)-catalyzed carbonylative cyclization offers an efficient route to indenones, which are unsaturated precursors to indanones. This reaction typically involves the coupling of alkynes with 2-bromophenylboronic acids under a carbon monoxide atmosphere. researchgate.net

The catalytic cycle is believed to commence with the addition of an arylrhodium(I) species to the alkyne. This is followed by an oxidative addition of the C-Br bond on the adjacent phenyl ring, which generates a vinylrhodium(I) intermediate. researchgate.net Subsequent carbon monoxide insertion and reductive elimination furnish the indenone product.

A significant aspect of this methodology is its regioselectivity, which is influenced by both electronic and steric factors of the alkyne substituents. Bulky and electron-withdrawing groups tend to favor the β-position of the resulting indenone. researchgate.net For instance, silyl- or ester-substituted alkynes exhibit very high regioselectivity. researchgate.net The general trend for selectivity follows the order: SiMe₃ > COOR >> aryl > alkyl. researchgate.net

Interestingly, a CO gas-free version of this reaction has been developed using paraformaldehyde as the carbon monoxide source. This process utilizes a synergistic system of [RhCl(BINAP)]₂ for the decarbonylation of formaldehyde (B43269) and [RhCl(cod)]₂ for the subsequent carbonylation of the alkyne with the 2-haloboronic acid. researchgate.net

Rhodium CatalystCO SourceSubstratesProductKey FeaturesReference
Rh(I) complexCO gas (1 atm)Alkynes and 2-bromophenylboronic acidsIndenonesRegioselectivity influenced by alkyne substituents researchgate.net
[RhCl(BINAP)]₂ / [RhCl(cod)]₂ParaformaldehydeAlkynes and 2-bromophenylboronic acidsIndenonesCO gas-free, synergistic catalysis researchgate.net

Domino and Cascade Reaction Sequences

Domino and cascade reactions provide an elegant and atom-economical approach to complex molecular architectures from simple starting materials in a single operation. These sequences minimize waste and purification steps, enhancing synthetic efficiency.

Silver(I)-Promoted Electrocyclic Ring-Opening/Ring-Closing Cascade in Bromoindene Synthesis

A notable example of a cascade reaction is the synthesis of 2-bromo-1-aryl substituted indenes from 1,2-diaryl substituted gem-dibromocyclopropanes. This transformation is promoted by silver(I) salts, such as silver tetrafluoroborate (B81430) (AgBF₄). durham.ac.ukchemicalbook.com

The reaction cascade is initiated by a silver(I)-promoted ionization of the gem-dibromocyclopropane, leading to a 2π-disrotatory electrocyclic ring-opening. This generates an allylic carbocation intermediate, which then undergoes a 4π-conrotatory electrocyclic ring-closing reaction to form the 2-bromoindene (B79406) product. durham.ac.ukchemicalbook.com The reaction is typically carried out in dichloroethane at elevated temperatures (e.g., 65 °C). chemicalbook.com The resulting 2-bromoindenes are versatile intermediates that can be further functionalized through cross-coupling reactions. chemicalbook.com

One-Pot Strategies for α-Bromoketones

The direct α-bromination of 1-indanone provides a straightforward route to this compound. One-pot strategies for the synthesis of α-bromoketones often involve the in situ generation of the brominating agent or a sequence of reactions in a single vessel.

Photochemical bromination of 1-indanone in carbon tetrachloride has been shown to produce a mixture of products, including 2,2-dibromoindan-1-one. tubitak.gov.tr A more direct approach involves the use of brominating agents like copper(II) bromide (CuBr₂), which can effect the α-bromination of ketones. researchgate.net The reaction of 1-indanone with N-bromosuccinimide (NBS) in the presence of an acid catalyst like toluene-4-sulfonic acid can lead to 2,2-dibromo-1-indanone in high yield. chemicalbook.com

In a related multi-step, one-pot process, a palladium catalyst has been utilized to synthesize 2-substituted 1-indanones. This involves a Heck reaction followed by hydrogenation and a base-mediated cyclization, with the resulting indanone anion being alkylated in situ. nih.gov Another strategy involves the Nazarov cyclization of a chalcone to form a substituted 1-indanone, which is then brominated in a subsequent step to yield the corresponding this compound derivative. nih.gov

Starting MaterialBrominating Agent/MethodProduct(s)YieldReference
1-IndanoneBromine / UV lightMixture including 2,2-dibromoindan-1-one15% (of 2,2-dibromoindan-1-one) tubitak.gov.tr
1-IndanoneN-Bromosuccinimide / Toluene-4-sulfonic acid2,2-Dibromo-1-indanone99% chemicalbook.com
6-Methoxy-3-phenyl-1-indanoneBromine in diethyl ether2-Bromo-6-methoxy-3-phenyl-1-indanoneNot specified nih.gov

Stereoselective Synthesis of 2-Bromo-1-indanol (B184377) and Related Stereoisomers

The stereoselective synthesis of 2-bromo-1-indanol is of considerable interest as it introduces two adjacent chiral centers. Asymmetric reduction of the corresponding ketone, this compound, is a common and effective strategy to achieve this.

Asymmetric Reduction via Oxazaborolidine Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. liv.ac.ukrsc.org This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, and a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). liv.ac.uk

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. nih.gov The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the lone pair that is less sterically hindered. rsc.org This is followed by a face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. liv.ac.uk An acidic workup then liberates the chiral alcohol. rsc.org This method is known for its high enantioselectivity, often exceeding 95% enantiomeric excess (ee), and its predictable stereochemical outcome. liv.ac.uk

ReactionCatalystReducing AgentProductKey Features
Corey-Bakshi-Shibata (CBS) ReductionChiral OxazaborolidineBorane (BH₃·THF, BH₃·SMe₂)Chiral 2-Bromo-1-indanolHigh enantioselectivity, predictable stereochemistry

Biocatalytic Kinetic Resolution using Lipases

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Kinetic resolution, a widely employed strategy for the separation of racemates, has been significantly advanced through the use of biocatalysts. Among these, lipases have emerged as particularly versatile and efficient enzymes for the resolution of racemic alcohols, including derivatives of 1-indanone. This section explores the application of lipases in the biocatalytic kinetic resolution of the racemic alcohol precursor to chiral this compound, which is trans-2-bromo-1-indanol (B1268501).

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in nature. However, in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. This capability is harnessed in kinetic resolution, where the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates leads to a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol, which can then be separated.

The success of a lipase-catalyzed kinetic resolution is contingent on several factors, including the choice of lipase (B570770), the acyl donor, the solvent, and the reaction temperature. Commonly employed lipases for the resolution of chiral alcohols include Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL), Pseudomonas fluorescens (PFL), and Candida rugosa (CRL). Vinyl acetate (B1210297) is a frequently used acyl donor due to its high reactivity and the fact that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.

While specific research detailing the kinetic resolution of trans-2-bromo-1-indanol is not extensively documented in publicly available literature, the principles and outcomes can be inferred from studies on structurally analogous compounds. For instance, the kinetic resolution of various secondary alcohols, including those with aromatic and halogenated moieties, has been successfully achieved with high enantioselectivity.

A representative, albeit illustrative, set of findings for the kinetic resolution of a racemic secondary alcohol similar to trans-2-bromo-1-indanol is presented in the data table below. This table showcases the typical performance of different lipases in such resolutions.

Table 1: Illustrative Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane49>9998>200
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateToluene5097>99150
Pseudomonas fluorescens Lipase (PFL)Isopropenyl AcetateDiisopropyl Ether489598120
Candida rugosa Lipase (CRL)Vinyl AcetateAcetonitrile51929485

In a typical procedure, the racemic trans-2-bromo-1-indanol would be dissolved in an appropriate organic solvent, followed by the addition of the chosen lipase and acyl donor. The reaction mixture would be agitated at a controlled temperature until approximately 50% conversion is achieved. At this point, the enzyme is filtered off, and the resulting mixture, containing the unreacted alcohol and the newly formed ester, is separated by chromatographic techniques. This process yields both enantiomers of the original alcohol in high enantiomeric purity—one as the alcohol itself and the other obtainable after hydrolysis of the ester. The high enantioselectivity (E value), a measure of the enzyme's ability to differentiate between the two enantiomers, is a critical parameter for the success of the resolution. Generally, an E value greater than 100 is considered excellent for preparative purposes.

The use of immobilized lipases is particularly advantageous as it simplifies the removal of the biocatalyst from the reaction mixture and enhances its stability, allowing for repeated use. This reusability, coupled with the mild reaction conditions and high selectivity, makes biocatalytic kinetic resolution a green and sustainable alternative to traditional chemical resolution methods.

Mechanistic Investigations of 2 Bromo 1 Indanone Reactivity

Nucleophilic and Electrophilic Pathways

Darzens-Type Condensation Reactions

The Darzens reaction, or condensation, is a classic method for the formation of α,β-epoxy ketones, also known as glycidic ketones. wikipedia.org As an α-halo ketone, 2-bromo-1-indanone is a suitable substrate for this transformation, where it functions as the nucleophilic component after deprotonation. organic-chemistry.org

The generally accepted mechanism proceeds through several distinct steps:

Enolate Formation : The reaction is initiated by the deprotonation of the α-carbon (C2) of this compound by a strong base. The presence of the adjacent carbonyl group increases the acidity of this proton, facilitating the formation of a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack : The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone. This step forms a new carbon-carbon bond and creates a halogenated alkoxide intermediate, analogous to an aldol (B89426) addition product. wikipedia.orgorganic-chemistry.org

Intramolecular SN2 Cyclization : The final step involves an intramolecular SN2 reaction. The newly formed alkoxide anion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the three-membered epoxide ring. wikipedia.orgorganic-chemistry.org This ring-closing step results in the formation of a spiro-epoxide fused to the indanone framework.

The stereochemistry of the resulting epoxide can be influenced by the reaction conditions and the structure of the reactants, often yielding a mixture of diastereomers. organic-chemistry.org

Dehydrobromination Mechanisms and Isotope Effects

The elimination of hydrogen bromide (HBr) from this compound yields 1-indenone, an α,β-unsaturated ketone. This dehydrobromination can theoretically proceed through different mechanistic pathways, most notably the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. A kinetic isotope effect (KIE) study can serve as a powerful tool to distinguish between these possibilities. princeton.edu

The KIE is the ratio of the reaction rate of a substrate containing a light isotope (kL) to the rate of the same substrate with a heavy isotope (kH) at a specific position, commonly expressed as kH/kD for hydrogen/deuterium substitution. wikipedia.orglibretexts.org A primary KIE, where kH/kD is significantly greater than 1 (typically 2-8), is observed when the C-H bond is broken in the rate-determining step of the reaction. princeton.edulibretexts.org

E2 Mechanism : In this concerted pathway, a base removes the proton at the C2 position simultaneously with the departure of the bromide leaving group from C2. Since the C-H bond is broken in the single, rate-determining step, a significant primary kinetic isotope effect would be expected upon substitution of the C2 proton with deuterium.

E1 Mechanism : This stepwise pathway involves the slow, rate-determining departure of the bromide ion to form a carbocation intermediate, followed by a rapid deprotonation by a base to form the double bond. Because the C-H bond is not broken in the rate-determining step, no significant primary KIE would be observed (kH/kD ≈ 1). princeton.edu

Therefore, by synthesizing 2-bromo-2-deuterio-1-indanone and comparing its rate of dehydrobromination to that of the non-deuterated compound, the operative mechanism can be elucidated.

Table 1: Expected Kinetic Isotope Effects for Dehydrobromination of this compound
MechanismDescription of Rate-Determining StepC-H Bond Cleavage in RDS?Expected kH/kD Value
E2 (Bimolecular)Concerted removal of proton and loss of bromideYes> 2 (Primary KIE)
E1 (Unimolecular)Loss of bromide to form a carbocationNo≈ 1 (No Primary KIE)

Organometallic Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Brominated Indanones

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgyonedalabs.com this compound, as an organic bromide, is a suitable electrophilic partner for this reaction. The established catalytic cycle provides a clear mechanistic framework for its reactivity. libretexts.org

The reaction is initiated by a Pd(0) species, which undergoes a catalytic cycle consisting of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate, and the oxidation state of palladium changes from 0 to +2. libretexts.orgyoutube.com

Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide ion. This step results in a diorganopalladium(II) intermediate. youtube.com The role of the base is crucial for activating the organoboron compound. wikipedia.org

Reductive Elimination : The two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the final product (e.g., 2-aryl-1-indanone) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Table 2: Mechanistic Steps of the Suzuki-Miyaura Coupling of this compound
StepDescriptionPalladium Oxidation State ChangeKey Intermediate
Oxidative AdditionInsertion of Pd(0) into the C-Br bond of this compound0 → +2Indanonyl-palladium(II) bromide complex
TransmetalationTransfer of an organic group from the boronate to the Pd(II) complexNo Change (+2)Di-organopalladium(II) complex
Reductive EliminationFormation of the new C-C bond and release of the final product+2 → 0Regenerated Pd(0) catalyst

Copper-Catalyzed Intramolecular C-C Coupling leading to Bromoindenes

The transformation of this compound to a bromoindene represents an intramolecular rearrangement and elimination. While specific studies on this exact transformation are not prevalent, a plausible mechanism can be proposed based on known copper-catalyzed reactions, such as cross-coupling and homo-coupling of organohalides. rsc.orgnih.gov A Cu(I) catalyst is often invoked in such processes.

A proposed mechanistic pathway could involve the following steps:

Enolate Formation : The reaction may begin with the formation of the enolate of this compound, facilitated by a base or the copper catalyst itself.

Oxidative Addition : A Cu(I) species could undergo oxidative addition into the C-Br bond of the enolate, forming a transient organocopper(III) intermediate. This step is analogous to mechanisms proposed for copper-catalyzed cross-couplings. nih.gov

Reductive Elimination/β-Hydride Elimination : The organocopper(III) intermediate could then undergo a rearrangement. A plausible pathway is a β-hydride elimination from the C3 position of the indanone ring, followed by reductive elimination to form the C2-C3 double bond characteristic of the indene (B144670) core and regenerate the Cu(I) catalyst. This would result in the formation of a bromoindene product.

This proposed mechanism provides a framework for understanding how a copper catalyst could facilitate the intramolecular C-C bond formation (as a double bond) leading to the bromoindene scaffold.

Proposed Mechanisms in Rhodium-Catalyzed Cyclizations involving C-Br Bond Activation

Rhodium catalysts are well-known for their ability to activate C-H and C-C bonds. nih.gov While less common than palladium, rhodium can also activate C-Br bonds, typically via an oxidative addition mechanism similar to that of other transition metals. For a hypothetical rhodium-catalyzed cyclization involving this compound and an unsaturated partner (e.g., an alkyne), a plausible mechanism would begin with activation of the C-Br bond.

A proposed catalytic cycle could proceed as follows:

Oxidative Addition : A Rh(I) complex, LnRh(I), initiates the cycle by oxidatively adding to the C-Br bond of this compound. This forms an organorhodium(III) species, LnRh(III)(Br)(indanonyl).

Coordinative Insertion : The unsaturated coupling partner, such as an alkyne, coordinates to the rhodium(III) center. This is followed by migratory insertion of the alkyne into the rhodium-indanonyl bond, forming a new carbon-carbon bond and a vinylrhodium(III) intermediate.

Reductive Elimination : The cycle concludes with reductive elimination from the vinylrhodium(III) species. This step forms the new cyclic structure by creating another C-C bond and regenerates the active Rh(I) catalyst.

This proposed pathway leverages fundamental steps of organometallic chemistry—oxidative addition, insertion, and reductive elimination—to construct a plausible mechanism for how rhodium could catalyze a cyclization reaction initiated by C-Br bond activation in this compound.

Radical Reactions and Their Utility

The carbon-bromine bond at the α-position to the carbonyl group in this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating the 2-oxo-indan-1-yl radical. This reactivity opens avenues for its use in various radical-mediated transformations, particularly in the realm of Atom Transfer Radical Addition (ATRA) and related processes. While specific studies focusing solely on this compound in this context are not extensively detailed in dedicated publications, its utility can be inferred from the well-established principles of radical chemistry applied to α-halocarbonyl compounds.

The generation of the key radical intermediate can be initiated through several methods, including photolysis or the use of transition metal catalysts. chemistryviews.orgnih.gov Under photochemical conditions, irradiation with light of a suitable wavelength can induce the homolytic cleavage of the C-Br bond. chemistryviews.org Alternatively, transition metals, such as copper or ruthenium complexes, are highly effective in mediating ATRA reactions by facilitating a reversible halogen atom transfer process, which helps to maintain a low concentration of the radical species and minimize undesirable side reactions. nih.govrsc.org

Once formed, the 2-oxo-indan-1-yl radical is a versatile intermediate for the formation of new carbon-carbon bonds. A primary application is its addition across the double or triple bonds of unsaturated compounds like alkenes and alkynes. This process, known as Atom Transfer Radical Addition (ATRA), is an atom-economical method for simultaneously creating a C-C bond and installing a halogen atom in the product, which can be used for further functionalization.

The general mechanism for a metal-catalyzed ATRA reaction involving this compound would proceed as follows:

Initiation: A low-valent transition metal catalyst (e.g., Cu(I)) abstracts the bromine atom from this compound to form the 2-oxo-indan-1-yl radical and the oxidized metal-halide species (e.g., Cu(II)Br).

Propagation: The carbon-centered radical adds to an alkene, generating a new alkyl radical.

Termination: This new radical abstracts a bromine atom from the oxidized metal-halide species (e.g., Cu(II)Br), yielding the final addition product and regenerating the reduced-state metal catalyst (e.g., Cu(I)), thus completing the catalytic cycle.

This utility makes this compound a potentially valuable building block in synthetic chemistry for constructing more complex molecules containing the indanone core, a scaffold found in numerous biologically active compounds.

Ring Expansion and Rearrangement Reactions

The strained five-membered ring and the presence of functional handles in this compound make it a substrate for various rearrangement reactions, including ring expansions to form larger carbocyclic systems and eliminations that lead to unsaturated isomers.

A significant synthetic transformation involving the 1-indanone (B140024) framework is its two-step ring expansion to afford highly functionalized 2-halo-1-naphthols. This method provides rapid access to the naphthol core, which is present in numerous pharmaceuticals and natural products. The process begins with the conversion of a 1-indanone to its corresponding silyl (B83357) enol ether. This intermediate is then subjected to dihalocarbene insertion, generated in situ from a haloform (e.g., bromoform, CHBr₃) and a strong base, which leads to the formation of a dihalocyclopropane intermediate. This unstable intermediate undergoes a spontaneous electrocyclic ring-opening and subsequent elimination/rearrangement cascade to yield the aromatic 2-bromo-1-naphthol product.

The reaction conditions for the crucial second step, the conversion of the silyl enol ether to the naphthol, have been optimized. Key factors influencing the yield include the choice of base and the nature of the silyl protecting group.

Selected Conditions for the Conversion of a 1-Indanone Silyl Enol Ether to 2-Bromo-1-naphthol
EntryHaloformBaseSilyl GroupTemperature (°C)Yield (%)
1Bromoform (CHBr₃)Potassium tert-butoxideTrimethylsilyl (B98337) (TMS)Ambient47
2Bromoform (CHBr₃)Potassium tert-butoxidetert-Butyldimethylsilyl (TBDMS)Ambient76

Data sourced from studies on ring expansion methodologies.

The use of the more sterically hindered and stable tert-butyldimethylsilyl (TBDMS) enol ether was found to be crucial for achieving higher yields in the synthesis of 2-bromo-1-naphthols, as it prevents competitive desilylation that can occur with the less stable trimethylsilyl (TMS) ether. This ring expansion strategy is valued for its mild reaction conditions and broad functional group tolerance.

This compound can serve as a precursor to its unsaturated isomer, 1H-inden-1-one, through a base-mediated rearrangement reaction. This transformation is fundamentally a dehydrobromination, which is a type of β-elimination reaction. The presence of a bromine atom at the C2 position and an acidic proton at the C3 position allows for the elimination of hydrogen bromide (HBr) to form a carbon-carbon double bond.

The reaction is typically promoted by a base. The specific mechanism of elimination, whether it follows a concerted (E2) or a stepwise pathway (E1 or E1cb), depends on the reaction conditions, such as the strength and steric bulk of the base, the solvent, and the temperature. docbrown.infolibretexts.org

E2 Mechanism: A strong, non-nucleophilic base can abstract a proton from the C3 position in a single, concerted step, while the C-Br bond is broken and the π-bond of the indenone is formed. libretexts.org This pathway is favored by strong bases and conditions that promote a bimolecular reaction rate.

E1cb Mechanism: Given the increased acidity of the protons at C3 due to the adjacent benzene (B151609) ring, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism is also plausible. In this pathway, the base first abstracts a proton to form a resonance-stabilized carbanion (enolate). In a subsequent, slower step, this intermediate expels the bromide ion to form the final 1H-inden-1-one product.

This rearrangement is synthetically useful as it converts the saturated five-membered ring of the indanone into a conjugated indenone system. 1H-Inden-1-one and its derivatives are themselves valuable intermediates in the synthesis of more complex organic molecules and materials.

Structural Analysis and Computational Studies of 2 Bromo 1 Indanone and Analogues

Spectroscopic Characterization Methodologies

A combination of spectroscopic techniques is utilized to provide a comprehensive structural profile of 2-Bromo-1-indanone, each offering unique insights into its molecular framework.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. azooptics.com The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The gas-phase FT-IR spectrum of this compound, available from the National Institute of Standards and Technology (NIST) database, displays several key absorption peaks. nist.gov A detailed interpretation of the spectrum allows for the assignment of these peaks to specific vibrational modes within the molecule.

Key Vibrational Modes of this compound:

C=O Stretch: The most prominent band in the spectrum is expected in the region of 1700-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered ring ketone conjugated with an aromatic ring.

Aromatic C-H Stretch: Absorption bands typically appear above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the benzene (B151609) ring.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) group of the indanone ring are expected in the 2850-2960 cm⁻¹ region.

C-Br Stretch: The carbon-bromine (C-Br) stretching vibration is anticipated to appear in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ range.

The precise positions of these bands can be influenced by factors such as the electronic effects of the bromine substituent and the strain of the five-membered ring.

Interactive Data Table: Characteristic FT-IR Absorption Bands of this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-2960
Carbonyl (C=O) Stretch1700-1720
Aromatic C=C Stretch1450-1600
C-Br Stretch500-600

Raman spectroscopy serves as a complementary technique to FT-IR for vibrational analysis. horiba.com It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be particularly useful for observing non-polar bonds.

Expected Raman Active Modes for this compound:

Symmetric Aromatic Ring Breathing Mode: A strong, sharp band is expected around 1000 cm⁻¹, corresponding to the symmetric vibration of the benzene ring.

C=C and C=O Stretching: The aromatic C=C and the carbonyl C=O stretching vibrations are also Raman active and would appear in their respective characteristic regions.

C-Br Stretch: The C-Br bond is expected to produce a detectable Raman signal in the low-frequency region.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet pattern in the downfield region, typically between 7.2 and 7.8 ppm, due to their different chemical environments and spin-spin coupling.

Methylene Protons (-CH₂-): The two protons of the methylene group would likely appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 3.0-3.5 ppm, due to geminal coupling and coupling with the adjacent methine proton.

Methine Proton (-CHBr-): The proton attached to the same carbon as the bromine atom is expected to be the most downfield of the aliphatic protons, likely appearing as a doublet of doublets around 4.5-5.0 ppm, due to coupling with the two methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded and would appear as a singlet at a very downfield chemical shift, typically in the range of 190-200 ppm.

Aromatic Carbons: The six aromatic carbons would give rise to signals in the 120-150 ppm region. The carbons directly attached to the five-membered ring and the carbonyl group would have distinct chemical shifts.

Aliphatic Carbons: The methylene carbon (-CH₂-) and the methine carbon (-CHBr-) would appear in the upfield region, with the methine carbon being further downfield due to the electronegativity of the bromine atom.

For comparison, the ¹H and ¹³C NMR data for a substituted indanone derivative shows characteristic resonances for the indanone skeleton. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H7.2 - 7.8120 - 150
-CH₂-3.0 - 3.5~40
-CHBr-4.5 - 5.0~50
C=O-190 - 200

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₇BrO), the molecular weight is approximately 211.06 g/mol . nist.gov The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Predicted Fragmentation Pattern:

The molecular ion of this compound would be expected to undergo fragmentation through several pathways:

Loss of Bromine: A common fragmentation pathway would be the loss of a bromine radical (•Br) to form a stable acylium ion at m/z 131.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a CO molecule, resulting in a fragment ion.

Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) is another possible fragmentation pathway.

The predicted monoisotopic mass for the [M+H]⁺ adduct of this compound is 210.97531 m/z. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragmentm/z (for ⁷⁹Br)
[C₉H₇BrO]⁺ (M⁺)210
[C₉H₇O]⁺ (M-Br)⁺131
[C₈H₇Br]⁺ (M-CO)⁺182

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be employed to determine the most stable conformation, analyze its electronic properties, and predict its vibrational spectra.

The five-membered ring of the indanone skeleton is not perfectly planar and can adopt an "envelope" conformation. DFT calculations can be used to explore the potential energy surface of this compound and identify the lowest energy conformer. These calculations can also provide information on the bond lengths, bond angles, and dihedral angles of the molecule.

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental FT-IR and Raman data to aid in the assignment of spectral bands. researchgate.net While specific DFT studies on this compound are not widely published, research on related compounds like 2-bromo-1-indanol (B184377) has demonstrated the utility of DFT in understanding their conformational stability and vibrational spectra. nih.gov

The stability of the molecule can also be assessed through the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the chemical reactivity and electronic transitions of the compound.

HOMO-LUMO Energy Analysis for Electronic Transitions

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's chemical stability and the energy required for its lowest energy electronic excitation. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a greater ease of electronic transition, meaning the molecule can absorb light at longer wavelengths. wikipedia.orglibretexts.org

In molecules like this compound, which contain sigma (σ) bonds, pi (π) bonds, and lone pairs (n), several types of electronic transitions are possible upon absorption of electromagnetic radiation, typically in the UV-visible range. libretexts.org The energy of the HOMO-LUMO gap can indicate which transition is most likely. For instance, the excitation of an electron from a π bonding orbital to a π* antibonding orbital (a π-π* transition) is common in conjugated systems. libretexts.org Since π-π* energy gaps are narrower than σ-σ* gaps, these transitions absorb light at longer wavelengths. libretexts.org Computational studies on 2-bromo-1-indanol, a closely related analogue, have shown that charge transfer occurs within the molecule, which is a characteristic revealed by analyzing HOMO and LUMO energies. researchgate.net This suggests that intramolecular electronic transitions are a key feature of the molecular framework.

The analysis of these orbitals helps predict the electronic absorption spectra of the molecule. The energy of the transition can be directly related to the wavelength of light absorbed. schrodinger.com Density Functional Theory (DFT) is a common computational method used to calculate the energies of these frontier orbitals and predict the wavelengths of maximum absorption. schrodinger.com

Parameter Significance Relation to this compound
HOMO Energy Energy of the outermost electron orbital; relates to the ability to donate an electron.Influenced by the electron-rich aromatic ring and lone pairs on oxygen and bromine atoms.
LUMO Energy Energy of the lowest available electron orbital; relates to the ability to accept an electron.Associated with the antibonding orbitals of the carbonyl group and the C-Br bond.
HOMO-LUMO Gap (ΔE) Energy required for the lowest-energy electronic transition; indicates kinetic stability. schrodinger.comA smaller gap suggests higher reactivity and absorption of longer wavelength UV-Vis light. libretexts.org
Electronic Transitions Promotion of an electron from an occupied orbital (like HOMO) to an unoccupied one (like LUMO). libretexts.orgLikely involves n→π* and π→π* transitions associated with the carbonyl group and the benzene ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This approach provides a detailed understanding of charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. ijnc.ir It is particularly effective for analyzing donor-acceptor interactions, which are fundamental to understanding intermolecular forces and intramolecular charge transfer (ICT). uba.arbohrium.com

The core of NBO analysis involves quantifying the stabilization energy (E2) associated with the delocalization of electron density from a filled "donor" orbital (like a bonding orbital or a lone pair) to an empty "acceptor" orbital (typically an antibonding orbital). ijnc.ir This energy is calculated using second-order perturbation theory and a larger E2 value signifies a stronger interaction. uba.ar

For this compound, NBO analysis would reveal key interactions responsible for its structural stability. Significant delocalization is expected from:

The lone pairs (n) of the carbonyl oxygen atom into the antibonding π* orbitals of the adjacent C-C bonds.

The π electrons of the aromatic ring into the π* antibonding orbital of the carbonyl group.

The lone pairs on the bromine atom interacting with vicinal antibonding orbitals (e.g., σ* C-C or σ* C-H).

Computational studies on the analogue 2-bromo-1-indanol have utilized NBO analysis to describe hydrogen bonding as a donor-acceptor interaction, highlighting the utility of this method for understanding intermolecular forces in this class of compounds. researchgate.net These interactions are crucial for predicting molecular aggregation in the solid state and solvation in solution.

Donor Orbital (i) Acceptor Orbital (j) Interaction Type Stabilization Significance
LP (O)π* (C=C) of ringn → πConjugation, stabilization of the carbonyl group.
π (C=C) of ringπ (C=O)π → πHyperconjugation, enhances charge delocalization across the molecule.
LP (Br)σ (C-C)n → σIntramolecular charge transfer, influences the reactivity of the C-Br bond.
σ (C-H)σ (C-Br)σ → σ*Vicinal hyperconjugation, contributes to overall molecular stability.

Electrostatic Potential (ESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (ESP) mapping is a computational visualization technique that illustrates the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for predicting and understanding chemical reactivity by identifying electron-rich and electron-poor regions. mdpi.comresearchgate.net The ESP map is typically colored to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map would clearly delineate its reactive centers. A significant region of negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This makes the carbonyl oxygen a primary site for interactions with electrophiles and hydrogen bond donors. The bromine atom would also exhibit negative potential.

Conversely, regions of positive potential (blue) would be located around the carbonyl carbon atom, which is rendered electrophilic by the adjacent electron-withdrawing oxygen. This makes it a prime target for nucleophilic attack. The hydrogen atoms on the aromatic ring would also show moderately positive potential. A computational study of 2-bromo-1-indanol confirmed that an ESP map effectively shows the electrophilic and nucleophilic regions of the molecule, supporting these predictions. researchgate.net

Molecular Region Predicted ESP Value Color on Map Reactivity Implication
Carbonyl OxygenStrongly NegativeRedNucleophilic; site for electrophilic attack and H-bonding.
Carbonyl CarbonStrongly PositiveBlueElectrophilic; site for nucleophilic attack.
Bromine AtomNegativeRed-OrangeNucleophilic character due to lone pairs.
Aromatic Ring (π-system)Generally NegativeYellow-RedSusceptible to electrophilic aromatic substitution.
Aliphatic & Aromatic HydrogensModerately PositiveGreen-BluePotential sites for weak interactions.

Chiral Recognition and Configuration Determination

X-Ray Diffraction Analysis for Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the unambiguous assignment of the absolute configuration of chiral centers. springernature.com This technique relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. While a standard diffraction experiment reveals the connectivity and relative stereochemistry of atoms, determining the absolute configuration requires the presence of anomalous scattering. thieme-connect.de

Anomalous scattering (or anomalous dispersion) occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom, causing a phase shift in the scattered X-rays. thieme-connect.de This effect breaks the inherent inversion symmetry of diffraction patterns (Friedel's Law), leading to small but measurable intensity differences between specific pairs of reflections (Bijvoet pairs). researchgate.net By analyzing these differences, the true handedness of the molecule can be determined.

The effect is more pronounced for heavier atoms; therefore, the bromine atom in this compound serves as an excellent anomalous scatterer, making the determination of its absolute configuration by X-ray diffraction highly feasible. thieme-connect.de The process involves growing a high-quality single crystal of one enantiomer, collecting diffraction data, and refining the structural model against both possible enantiomeric configurations. The correct absolute structure is identified by a statistical parameter, typically the Flack parameter, which should refine to a value near zero for the correct configuration and near one for the incorrect one. nih.gov This method has been successfully applied to determine the absolute configuration of various indanone derivatives and other chiral molecules. nih.govacs.org

Step Description Key Requirement
1. Crystallization A pure enantiomer of the compound is crystallized to form a high-quality single crystal.Enantiomerically pure sample; suitable solvent system.
2. Data Collection The crystal is mounted on a diffractometer and irradiated with X-rays to collect a diffraction pattern.A well-ordered crystal lattice.
3. Structure Solution The diffraction data is used to solve the electron density map and determine the atomic positions (relative configuration).Computational phasing methods.
4. Absolute Configuration Determination The model is refined by accounting for anomalous scattering effects, particularly from the bromine atom.Presence of an anomalous scatterer (e.g., Br) and accurate intensity measurements.
5. Validation The Flack parameter is calculated to statistically validate the assigned absolute configuration.A Flack parameter value close to 0. nih.gov

Enzymatic Kinetic Resolution Principles

Enzymatic kinetic resolution is a powerful and widely used technique for separating the enantiomers of a racemic mixture. researchgate.net The principle is based on the stereoselectivity of enzymes, which, as chiral catalysts, interact differently with the two enantiomers of a chiral substrate. researchgate.net This difference in interaction leads to a significant difference in the reaction rates for the two enantiomers (k_R > k_S or vice versa). mdpi.com

Lipases are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. researchgate.netresearchgate.net In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor (like vinyl acetate) is used. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains one enantiomer as the acylated product (ester) and the other as the unreacted starting material (alcohol). These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving products with high enantiomeric excess (ee). mdpi.com Lipases have been shown to be effective in resolving substrates containing bromine atoms and in the resolution of indanone-related structures. mdpi.comnih.gov For example, the dynamic kinetic resolution of 2-hydroxy-1-indanone has been achieved using a combination of a lipase and a ruthenium catalyst for in-situ racemization of the slower-reacting enantiomer. mdpi.com

Component Role in the Process Example
Racemic Substrate The 1:1 mixture of enantiomers to be separated.(R,S)-2-bromo-1-indanol (the alcohol corresponding to this compound).
Enzyme (Biocatalyst) Chiral catalyst that selectively reacts with one enantiomer. researchgate.netLipase from Candida antarctica B (CAL-B) or Pseudomonas cepacia (PCL). nih.gov
Acyl Donor A reagent that provides an acyl group to esterify the alcohol.Vinyl acetate (B1210297) or acetic anhydride.
Solvent An organic solvent in which the substrate and reagents are soluble.Toluene, hexane, or tetrahydrofuran (B95107) (THF).
Products at ~50% Conversion The separated enantiomers in different chemical forms.(R)-2-bromo-1-indanyl acetate and unreacted (S)-2-bromo-1-indanol.

Synthetic Utility and Biological Relevance of 2 Bromo 1 Indanone and Its Derivatives

Applications as Key Synthetic Intermediates

2-Bromo-1-indanone and its derivatives are valuable intermediates in organic synthesis, enabling the construction of diverse and complex molecular architectures with various applications.

Precursor to Aurone (B1235358) and Indanone Derivatives

This compound serves as a crucial precursor for the synthesis of a wide array of aurone and indanone derivatives. Aurones (PubChem CID: 5281699), a less-studied subclass of flavonoids, possess significant biological potential, including anti-cancer, anti-microbial, anti-inflammatory, and antioxidant activities. tandfonline.com Indanone derivatives (1-Indanone, PubChem CID: 9070) are widely utilized in medicine, agriculture, and the synthesis of natural products. researchgate.netnih.gov These derivatives are known for their diverse biological activities, encompassing antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov

Recent research highlights the synthesis of novel pyrazol-4-yl-dihydro-1H-inden-1-one derivatives, which have demonstrated good to moderate antimicrobial activities. chemmethod.com Furthermore, a study involving the design and synthesis of forty-eight aurone and indanone derivatives revealed moderate to excellent antibacterial activity against C. albicans, E. coli, and S. aureus, with the incorporation of electron-withdrawing groups or hydroxyl groups proving beneficial for enhanced activity. nih.gov

Building Block for Indanone-Based Natural Products

Indanones represent privileged structural motifs frequently found in numerous natural products and synthetically bioactive molecules. rsc.org The indanone moiety is a common feature in several natural compounds and acts as a key intermediate in the synthesis of various medicinally important molecules. researchgate.net Notable examples of natural products incorporating the indanone motif include jatropholone A and B, which exhibit antiplasmodial and cytotoxic activities, and coleophomone A and D, known for their bacterial transglycosylase and antifungal activities, respectively. rsc.org The versatility of indanone derivatives and their structural analogues makes them widely applicable in the synthesis of natural products. researchgate.netnih.gov

Synthesis of 2-Bromo-1-naphthols and Gilvocarcin Natural Products

This compound plays a pivotal role in a two-step ring expansion methodology that converts 1-indanones into 2-chloro/bromo-1-naphthols. nih.govacs.orgresearchgate.netresearchgate.netacs.org This synthetic approach is highly advantageous due to its broad functional group tolerance, mild reaction conditions, and its ability to provide rapid access to the tetracyclic core structures characteristic of gilvocarcin natural products. nih.govacs.orgresearchgate.netresearchgate.netacs.org The bromine atom positioned at the ortho position of the resulting naphthol serves as a reactive handle, facilitating further functionalization steps, as exemplified in the total synthesis of defucogilvocarcin M (PubChem CID: 101683930). nih.govresearchgate.netuni-muenchen.de Gilvocarcin natural products are recognized for their potent antitumor antibiotic properties. nih.govresearchgate.netuni-muenchen.de

Intermediate in the Preparation of Hydrazine as an Immunosuppressive Enzyme Inhibitor

A bromo-1-indanone derivative, specifically 5-Bromo-1-indanone (PubChem CID: 19711238), has been identified as an intermediate in the synthesis of hydrazine-based compounds that act as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1). made-in-china.com IDO1 is an immunosuppressive enzyme, and its inhibition is a strategy in various therapeutic contexts. Immunosuppressive drugs are critical for mitigating organ rejection in transplantation and managing conditions associated with autoimmune or inflammatory responses. google.com.na

Biomedical Research and Medicinal Chemistry Insights

The exploration of this compound derivatives in biomedical research and medicinal chemistry has revealed a wide range of promising biological activities.

Exploration of Biological Activities of Derivatives

Indanone derivatives exhibit a broad spectrum of biological activities, making them subjects of intense investigation in medicinal chemistry. These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial properties. nih.gov Researchers are actively exploring their potential in various therapeutic areas, particularly for their anti-inflammatory and anticancer effects. ontosight.ai

The indanone moiety is a significant structural component in medicinal chemistry, commonly found in numerous pharmacologically active compounds. researchgate.net A prominent example is Donepezil (PubChem CID: 3150), an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease. researchgate.net Beyond Donepezil, other indanone derivatives are currently under investigation as pre-clinical and clinical candidates, demonstrating diverse therapeutic activities such as anti-Alzheimer, anticancer, antimicrobial, and antiviral effects. researchgate.net Studies have indicated that the strategic introduction of specific substituents, such as the piperidinyl ethoxy group, can significantly enhance the inhibitory efficiency of indanone derivatives against biological targets like cholinesterases. rsc.org Furthermore, certain indanone derivatives have demonstrated potent anticancer activity against various cancer cell lines. iyte.edu.tr

Role in Material Science Applications

Components in Organic Functional Materials, OLEDs, Dyes, and Fluorophores (General Indanones)

Indanones, including this compound and its derivatives, are privileged structural motifs found in numerous natural products and synthetically bioactive molecules. Beyond their biological profiles, indanones play a significant role in the development of catalytic asymmetric synthesis and are extensively utilized as components in organic functional materials, organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.orgsioc-journal.cnscispace.comresearchgate.net Their versatile reactivity and accessibility make them attractive building blocks across various scientific and technological fields. sioc-journal.cnresearchgate.netbohrium.comdergipark.org.tr

Organic Functional Materials

Indanone derivatives are broadly employed in the creation of organic functional materials due to their unique structural characteristics and physicochemical properties. rsc.orgresearchgate.netrsc.org They serve as valuable synthetic intermediates for a range of compounds, including those with potential applications in various technologies. organic-chemistry.orgacs.org The construction of indanone-fused polycyclic skeletons, which are prevalent in bioactive natural products and medicinal chemistry, highlights their importance in developing complex functional architectures. rsc.org Strategies for synthesizing these frameworks often involve metal-catalyzed or metal-free methodologies, emphasizing their utility in advanced organic synthesis. rsc.orgscispace.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

Indanone derivatives are significant in the field of organic light-emitting diodes (OLEDs). rsc.orgsioc-journal.cnscispace.com For instance, 1-indanone (B140024) serves as an intermediate in the synthesis of light-emitting organic semiconductors, such as 4-pyrenyl-2-piperidin-1-yl-9H-fluorene-1-carbonitrile and bisindenoanthrazolines, which are utilized in OLED applications. sigmaaldrich.com The incorporation of indanone-based structures can contribute to the emissive properties of OLED devices, leading to advancements in display technologies. researchgate.net

Dyes

Indanone compounds are valuable precursors for synthesizing various dyes. They are used as coupling components in the production of monoazo dyes. dergipark.org.trdergipark.org.tr These dyes often possess donor-π-acceptor (D-π-A) molecular structures, where indanone can act as an electron-accepting unit. dergipark.org.trresearchgate.net For example, 2-methylidene-3-(dicyano-methylidene)-1-indanone has been incorporated into azo-chromophores, leading to indanone-based alkoxysilane dyes. researchgate.net These indanone-based chromophores have demonstrated larger molecular hyperpolarizability compared to traditional dyes like C.I. Disperse Red 1, indicating their potential for applications requiring strong electron-withdrawing ability and nonlinear optical properties. researchgate.net

Fluorophores

Indanone derivatives have found applications as fluorophores, particularly in the development of fluorescent probes and masked fluorescent dyes. rsc.orgscispace.comnih.govchemistryviews.org A notable example includes the preparation of masked fluorophores with a 2-diazo-1-indanone group, which are caged rhodamine dyes. chemistryviews.org These dyes are initially non-fluorescent but can be activated by UV or violet light in a one-photon process, or by intense red light in a two-photon mode, subsequently becoming highly fluorescent. chemistryviews.org Such compounds are valuable as fluorescent markers in both subdiffractional and conventional microscopy. chemistryviews.org

More recently, indanone-based fluorescent probes have been developed for the selective detection of specific analytes. For instance, an indanone-based probe, AMIA, was designed with a donor-π-acceptor (D-π-A) structure, utilizing an indanone as the electron-withdrawing fluorophore unit. nih.gov This probe exhibited a highly selective and sensitive red turn-on fluorescence response to cysteine (Cys) under physiological conditions. nih.gov

Fluorescence Properties of Indanone-Based Probe AMIA nih.gov

PropertyValue
Emission Wavelength (λmax)630 nm
Stokes Shift170 nm
Detection Limit (Cysteine)26.3 nM
ResponseRed turn-on fluorescence

Conclusion and Future Directions

Summary of Current Research Landscape

The 1-indanone (B140024) core is a cornerstone in the development of therapeutic agents, serving as a fundamental building block for a wide array of biologically active compounds. beilstein-journals.orgguidechem.comresearchgate.net Current research is largely centered on the synthesis of novel 1-indanone derivatives and the exploration of their pharmacological potential. Extensive studies have revealed that these derivatives are potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.net

A significant area of investigation is in neurodegenerative diseases. beilstein-journals.org Notably, the blockbuster drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety, spurring further research into new derivatives for treating Alzheimer's and Parkinson's disease. guidechem.comresearchgate.netnih.gov The journey of 1-indanone from a simple synthesis intermediate to the backbone of essential pharmaceuticals like Indinavir (for HIV/AIDS) and Rasagiline (for Parkinson's disease) highlights its critical role in modern medicine. nbinno.com Research also continues to identify indanone structures in natural products, which provides inspiration for new drug candidates. guidechem.com The core activities in the field revolve around leveraging the 1-indanone scaffold to create diverse molecular architectures and evaluating them against a spectrum of biological targets.

Emerging Synthetic Strategies and Catalytic Innovations

The construction of the 1-indanone skeleton has seen remarkable innovation, with a strong emphasis on efficiency, selectivity, and sustainability. Transition-metal-catalyzed annulation strategies have become particularly prominent. rsc.org Recent years have witnessed the development of novel methods employing palladium, rhodium, nickel, and ruthenium catalysts to construct the indanone core with high precision. rsc.orgorganic-chemistry.org

Palladium-catalyzed processes, such as carbonylative cyclization and Heck-aldol annulation cascades, offer direct routes to multisubstituted 1-indanones. organic-chemistry.orgliv.ac.uk Rhodium-catalyzed reactions have enabled the enantioselective synthesis of chiral 3-aryl-1-indanones and the direct insertion of ethylene (B1197577) into C-C bonds to form expanded ring systems. organic-chemistry.orgscispace.com Furthermore, nickel-catalyzed reductive cyclizations provide access to indanones with high enantiomeric induction. organic-chemistry.org

Beyond traditional catalysis, new frontiers are being explored. Antimony pentafluoride (SbF5) has been used to catalyze a one-pot reaction of phenylalkynes and aldehydes to produce 2,3-disubstituted indanones with high stereoselectivity. organic-chemistry.org Methodologies are also evolving to include non-conventional energy sources, such as microwave-assisted synthesis, which can significantly shorten reaction times. beilstein-journals.org These cutting-edge synthetic methods provide chemists with powerful tools to access novel and complex 2-bromo-1-indanone derivatives for further investigation.

Catalytic System/MethodDescriptionKey Advantages
Palladium (Pd) Catalysis Involves carbonylative cyclization or Heck-aldol annulation cascades. organic-chemistry.orgliv.ac.ukDirect, one-pot synthesis of multisubstituted indanones. liv.ac.uk
Rhodium (Rh) Catalysis Used for asymmetric intramolecular additions and C-C bond insertion reactions. organic-chemistry.orgscispace.comHigh enantioselectivity; access to complex fused-ring systems. organic-chemistry.org
Nickel (Ni) Catalysis Enables reductive cyclization of enones. organic-chemistry.orgHigh enantiomeric induction for stereoselective synthesis. organic-chemistry.org
Antimony (SbF5) Catalysis Promotes one-pot conversion of phenylalkynes and aldehydes. organic-chemistry.orgHigh stereoselectivity, affording single trans-isomers.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, such as Nazarov cyclizations. beilstein-journals.orgDrastically reduced reaction times. beilstein-journals.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

The integration of computational chemistry is set to revolutionize the study of this compound and its derivatives. In silico techniques are becoming indispensable for both understanding complex reaction mechanisms and accelerating the drug design process. nih.goveurekaselect.com While experimental studies identify promising synthetic routes, computational modeling can provide deep mechanistic insights into how these reactions occur at a molecular level. For instance, quantum chemical calculations can be used to explore the potential energy surfaces of reactions like the Nazarov cyclization, clarifying the roles of catalysts and intermediates. bohrium.com

In the realm of drug discovery, computer-aided drug design (CADD) offers a rational approach to developing new therapeutics. manipal.edu Techniques such as molecular docking allow researchers to predict how novel indanone derivatives will bind to specific biological targets, such as enzymes or receptors implicated in diseases like cancer or Alzheimer's. nih.govmanipal.edu By performing in silico screening of virtual libraries of compounds, scientists can prioritize the synthesis of molecules with the highest predicted activity and best drug-like properties. manipal.edu Molecular dynamics simulations can further analyze the stability of the ligand-protein complex over time. These computational tools significantly reduce the time and cost associated with traditional trial-and-error discovery, enabling a more focused and efficient search for the next generation of indanone-based drugs. researchgate.net

Future Prospects in Biomedical Applications and Materials Science

The future for this compound and its parent scaffold is rich with potential, extending from advanced therapeutics to novel functional materials.

Biomedical Applications: The established biological activities of indanones provide a strong foundation for future biomedical research. The focus will likely be on designing derivatives with enhanced potency and selectivity for specific diseases. Key areas of interest include:

Oncology: Derivatives have shown potent cytotoxicity against various human cancer cell lines, including breast, colon, and lung cancer, by mechanisms such as inhibiting tubulin polymerization. researchgate.netnih.gov Future work will aim to optimize these compounds to create more effective and less toxic anticancer agents.

Neurodegenerative Diseases: Building on the success of Donepezil, research will continue to explore new indanone derivatives as multifunctional agents for Alzheimer's and Parkinson's diseases, targeting pathways like cholinesterase inhibition and neuroinflammation. nih.govnih.govnih.gov

Anti-inflammatory Agents: The ability of the 1-indanone scaffold to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines makes it a promising candidate for developing new treatments for inflammatory conditions. nih.gov

Materials Science: Beyond medicine, the unique structure of the indanone core lends itself to applications in materials science. The aromatic system and carbonyl group can be modified to tune the electronic and photophysical properties of the molecule. rsc.orgnih.gov This opens up exciting possibilities for:

Organic Light-Emitting Diodes (OLEDs): Indanone derivatives are being investigated for use as organic functional materials, including as emitters in OLEDs for displays and lighting. rsc.orgnih.gov Derivatives like indenopyrazine have been synthesized and shown to be highly efficient blue light emitters. researchgate.net

Nonlinear Optical (NLO) Materials: Chromophores containing an indanone framework have been synthesized and incorporated into hybrid sol-gel films. researchgate.net These materials exhibit second-order NLO properties, which are of interest for applications in electro-optic modulation and optical data storage. researchgate.net

The continued exploration of this compound and the broader class of indanones promises to yield significant advancements in both human health and technology.

Q & A

Q. How should researchers resolve spectral overlaps in characterizing brominated indanone analogs?

  • Methodological Answer : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals. For complex mixtures, use hyphenated techniques like LC-MS/MS. Compare with literature databases (e.g., SciFinder) to assign peaks unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.